molecular formula C10H14O5 B6608747 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866352-73-8

4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6608747
CAS No.: 2866352-73-8
M. Wt: 214.21 g/mol
InChI Key: OYSPBNJKZISQNB-UHFFFAOYSA-N
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Description

4-[(Acetyloxy)methyl]-7-oxabicyclo[221]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the acetyloxy and carboxylic acid groups. Common synthetic routes may include:

  • Ring-closing reactions: to form the bicyclic structure.

  • Acetylation: to introduce the acetyloxy group.

  • Carboxylation: to add the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carboxylic acid group to an alcohol.

  • Substitution: Replacement of the acetyloxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Potential use in studying enzyme inhibitors or as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the acetyloxy group.

  • 4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a hydroxymethyl group instead of acetyloxy.

Uniqueness: 4-[(Acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

4-(acetyloxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(11)14-6-9-2-4-10(15-9,5-3-9)8(12)13/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSPBNJKZISQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC12CCC(O1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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